(3,5-Diethoxypyridin-2-yl)methanol
Description
(3,5-Diethoxypyridin-2-yl)methanol is a pyridine derivative characterized by a pyridine ring substituted with ethoxy groups at positions 3 and 5 and a hydroxymethyl group at position 2. This compound is part of a broader class of pyridine-based alcohols with applications in medicinal chemistry, catalysis, and materials science. The ethoxy substituents contribute to its electron-donating properties and steric bulk, while the hydroxymethyl group enhances reactivity in nucleophilic or oxidation reactions.
Properties
CAS No. |
51984-68-0 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(3,5-diethoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C10H15NO3/c1-3-13-8-5-10(14-4-2)9(7-12)11-6-8/h5-6,12H,3-4,7H2,1-2H3 |
InChI Key |
RHRNKCFLGCZWHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(N=C1)CO)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Methanol Derivatives
The structural and functional similarities between (3,5-Diethoxypyridin-2-yl)methanol and related compounds are analyzed below. Key differences in substituent groups, positions, and physicochemical properties are highlighted.
Substituent Effects on Reactivity and Stability
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Ethoxy and methoxy groups increase electron density on the pyridine ring, enhancing stability in nucleophilic environments. In contrast, chloro and iodo substituents reduce electron density, favoring electrophilic substitution .
- Solubility: The hydroxymethyl group improves water solubility, but bulky ethoxy substituents may counteract this effect, rendering the compound less polar than derivatives like (5-Chloro-2-methoxypyridin-3-yl)methanol .
Critical Analysis of Evidence Limitations
- Data Gaps: Direct experimental data on this compound’s solubility, melting point, or biological activity are absent in the provided evidence. Inferences are drawn from structurally related compounds.
- Contradictions: Ethoxy groups are assumed to enhance stability, but conflicting evidence from chlorinated derivatives (e.g., (3,6-Dichloro-5-methoxypyridin-2-yl)methanol) indicates substituent position drastically alters reactivity .
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